N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxy-1-naphthamide
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Overview
Description
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxy-1-naphthamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a chlorophenyl group, a pyridazinone ring, and a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxy-1-naphthamide typically involves multiple steps:
Formation of the Pyridazinone Ring: The initial step involves the synthesis of the pyridazinone ring. This can be achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyridazinone intermediate.
Attachment of the Ethyl Linker: The ethyl linker is added through an alkylation reaction, using an appropriate alkyl halide.
Formation of the Naphthamide Moiety: The final step involves the coupling of the ethyl-linked pyridazinone intermediate with 2-ethoxy-1-naphthamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxy-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxy-1-naphthamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.
Material Science: The compound’s unique structural properties make it a candidate for use in advanced materials.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxy-1-naphthamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-1-naphthamide
- N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxy-1-benzamide
Uniqueness
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxy-1-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxy-1-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, including a pyridazine core and various aromatic substituents, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C26H30ClN5O, with a molecular weight of approximately 441.99 g/mol. The compound consists of:
- Pyridazine core : A heterocyclic structure known for its biological activity.
- Chlorophenyl group : Enhances hydrophobic interactions, potentially increasing binding affinity to biological targets.
- Naphthamide moiety : Contributes to the compound's stability and solubility.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor modulation : It may interact with receptors that regulate cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound:
- Cell Line Studies : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values in the nanomolar range. For example, it was effective against HT-29 colon carcinoma and MCF7 breast carcinoma cells, indicating its potential as an anticancer agent .
Antimicrobial Properties
Preliminary investigations suggest that the compound may possess antimicrobial properties, potentially effective against a range of bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Angiogenesis Inhibition
In chick chorioallantoic membrane assays, this compound exhibited the ability to inhibit angiogenesis, suggesting it could be beneficial in cancer therapies aimed at preventing tumor vascularization .
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, a comparison with structurally similar compounds is insightful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Compound A | Pyridazine core with methoxy groups | Anticancer, antibacterial |
Compound B | Chlorophenyl and naphthalene derivatives | Antiproliferative |
This compound | Unique combination of pyridazine and naphthamide | Anticancer, antimicrobial |
Case Studies
Case Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects on human cancer cell lines, this compound showed promising results:
- Cell Lines Tested : HT-29 (colon), MCF7 (breast), M21 (melanoma).
- Results : Significant inhibition of cell growth was observed at concentrations correlating with low toxicity levels in normal cells .
Case Study 2: Mechanistic Insights
Research into the mechanism revealed that the compound disrupts microtubule formation in cancer cells, leading to cell cycle arrest in the G2/M phase. This was confirmed through immunofluorescence microscopy .
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-ethoxynaphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-2-32-22-13-9-17-5-3-4-6-20(17)24(22)25(31)27-15-16-29-23(30)14-12-21(28-29)18-7-10-19(26)11-8-18/h3-14H,2,15-16H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEXTXNSJWMBRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.